![molecular formula C19H25ClN2O2 B13402135 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an amino group attached to a propanamide backbone, with additional phenoxy and methyl substituents. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 3,5-dimethylphenol with a suitable halogenating agent to introduce the phenoxy group. This intermediate is then reacted with 3-methylbenzylamine to form the desired amine. The final step involves the reaction of this amine with 2-bromo-propanamide under controlled conditions to yield the target compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-3,5-dimethylphenol
- 3-methylbenzylamine
- 2-bromo-propanamide
Uniqueness
2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and phenoxy groups allows for versatile reactivity and potential interactions with a wide range of molecular targets.
Propiedades
Fórmula molecular |
C19H25ClN2O2 |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O2.ClH/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20;/h5-10,15H,11,20H2,1-4H3,(H,21,22);1H |
Clave InChI |
OQGSBQJSJRLNQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


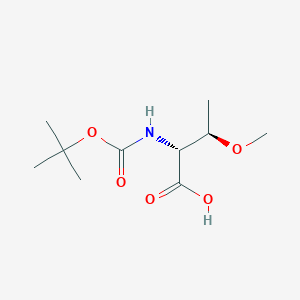
![(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13402059.png)
![N-cyclohexylcyclohexanamine;3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B13402065.png)
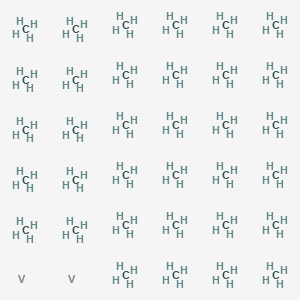
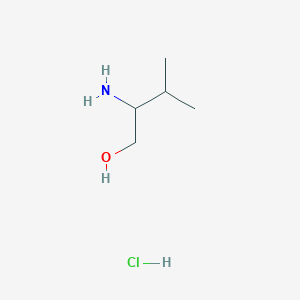
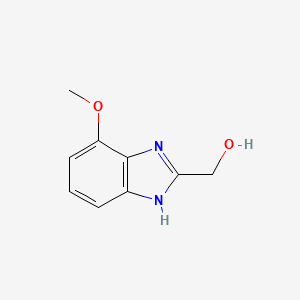

![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)
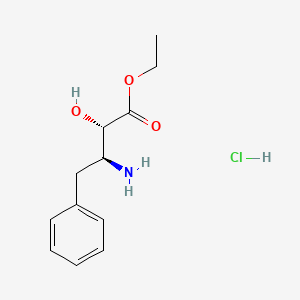
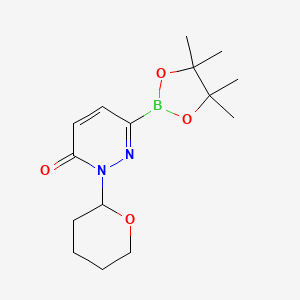
![Fmoc-(N-beta-4-methyltrityl)-L-alpha,beta-diaminopropionic Acid; N-a-(9-Fluorenylmethyloxycarbonyl)-N-beta-(p-methyltrityl)-L-2,3-diaminopropionic Acid; (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic Acid](/img/structure/B13402118.png)
![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)
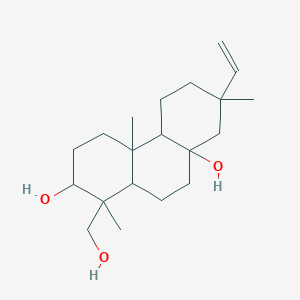
![Zirconium, tetrakis[2-[bis(2-hydroxyethyl)amino-kappaN]ethanolato-kappaO]-](/img/structure/B13402130.png)
